molecular formula C8H12N2O B7763089 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one

1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B7763089
M. Wt: 152.19 g/mol
InChI Key: ZQBWWFPNTBJMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one (CAS 1007518-69-5) is a pyrazole derivative supplied with a high purity of 98% and is readily in stock for chemical synthesis and drug discovery applications . This compound features a ketone functional group adjacent to a substituted pyrazole ring, making it a versatile synthetic intermediate for constructing complex molecular frameworks in medicinal chemistry . The pyrazolone structural motif is a critical element in pharmaceuticals aimed at diverse biological targets . Researchers value this core structure for developing novel drug candidates with various pharmacological properties, including significant antimicrobial and antitumor activities . As a building block, the ketone moiety allows for selective transformations, such as condensation or reduction, facilitating the exploration of new chemical space in hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-8(11)7-5-9-10(4-2)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWWFPNTBJMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(N=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Pyrazole (B372694) Ketone Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR chemical shift (δ) values, coupling constants (J), and signal multiplicities for the protons of the ethyl group, the pyrazole ring, and the propanoyl group of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The characteristic chemical shifts for the carbon atoms of the pyrazole ring, the ethyl substituent, and the carbonyl and alkyl carbons of the propanoyl group for this compound are not available in the reviewed literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

No experimental IR spectra are available to report the characteristic absorption bands (in cm⁻¹), such as the C=O stretching of the ketone, C=C and C=N stretching of the pyrazole ring, and C-H stretching of the alkyl groups for this compound.

Raman Spectroscopy

Information on the Raman active vibrational modes for this compound is not present in the available scientific databases and literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. youtube.com The this compound molecule contains two primary chromophores: the pyrazole ring and the carbonyl group (C=O).

Molecules containing carbonyl groups typically exhibit a weak absorption band in the 270–300 nm region, which corresponds to an n→π* electronic transition. masterorganicchemistry.com The pyrazole ring, being a heteroaromatic system, undergoes π→π* transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the solvent and the extent of conjugation in the molecule. researchgate.netlibretexts.org While unconjugated ketones absorb in the UV region, extending the conjugated system can shift the absorbance to longer wavelengths. masterorganicchemistry.com For simple carboxylic acids, which also contain a carbonyl group, absorption occurs around 210 nm if there is no additional conjugation. libretexts.org

Table 2: Typical UV-Vis Absorption for Relevant Chromophores

Chromophore Transition Type Typical λmax Range (nm)
Ketone (C=O)n→π270 - 300 masterorganicchemistry.com
Pyrazole Ringπ→π~210 (unsubstituted)

Diffraction Techniques

While no published crystal structure for this compound is available in the reviewed literature, data from related pyrazole structures illustrate the type of information obtained. For example, the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one has been fully characterized. researchgate.net Similarly, studies on other pyrazole derivatives, such as 4-benzyl-1H-pyrazole and various halogenated pyrazoles, have been resolved using this technique, confirming their molecular structures and intermolecular interactions like hydrogen bonding. iucr.orgmdpi.com

Table 3: Illustrative Crystallographic Data for the Related Compound 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

Parameter Value
Compound Name 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one researchgate.net
Chemical Formula C₁₅H₁₄N₄O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3235(2)
b (Å) 10.1287(2)
c (Å) 13.3443(3)
α (°) 90
β (°) 101.933(1)
γ (°) 90
Volume (ų) 1364.57(5)
Z (molecules/unit cell) 4

Powder X-Ray Diffraction (PXRD)

Powder X-Ray Diffraction (PXRD) is a complementary technique to single-crystal analysis used to characterize the bulk properties of a crystalline solid. researchgate.net It is primarily employed to confirm the phase identity and assess the purity of a synthesized material. researchgate.net The analysis of a powdered sample produces a diffractogram, which is a plot of diffraction intensity versus the angle of diffraction (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.net

The experimental PXRD pattern of a bulk sample of this compound would be compared against a theoretical pattern calculated from its single-crystal X-ray data. A match between the peak positions and relative intensities would confirm that the bulk material consists of the same crystalline phase as the single crystal, thereby verifying its phase purity. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. eurjchem.comeurjchem.com This analysis is crucial for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For a pure sample, the experimental and calculated values should agree closely, typically within a margin of ±0.4%. This method is routinely used to confirm the composition of synthesized pyrazole derivatives. researchgate.netnih.gov

Table 4: Elemental Analysis Data for this compound (C₈H₁₂N₂O)

Element Theoretical %
Carbon (C)63.13
Hydrogen (H)7.95
Nitrogen (N)18.41
Oxygen (O)10.51

Computational Chemistry and Theoretical Investigations of Pyrazole Ketone Structures

Quantum Chemical Calculations

No dedicated studies on the quantum chemical properties of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one were found. Consequently, specific data for the following subsections could not be obtained.

Density Functional Theory (DFT) Studies

There are no published Density Functional Theory (DFT) studies that focus on optimizing the molecular geometry, calculating electronic properties, or predicting the spectroscopic features of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Bandgap Determination

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this specific pyrazole (B372694) ketone is not available in existing research. This type of analysis is crucial for predicting a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. MEP analysis is used to visualize the charge distribution of a molecule and identify sites prone to electrophilic and nucleophilic attack.

Vibrational Frequency Analysis and Assignments

A theoretical vibrational frequency analysis, typically performed using methods like DFT to complement experimental infrared and Raman spectroscopy, has not been documented for this compound. Therefore, no computational data on its vibrational modes can be presented.

Analysis of Molecular Geometrical Parameters: Bond Lengths and Bond Angles

Optimized geometrical parameters, including specific bond lengths and bond angles for this compound derived from computational calculations, are not present in the scientific literature.

Molecular Dynamics and Simulations

The search yielded no studies concerning molecular dynamics (MD) simulations for this compound. MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions, none of which have been reported for this compound.

Conformational Analysis

In similar structures, such as 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, density functional theory (DFT) calculations have been used to compare the optimized geometry with experimental X-ray diffraction data. researchgate.net For this compound, it is expected that the planarity of the pyrazole ring is maintained. The dihedral angle between the pyrazole ring and the plane of the carbonyl group is a critical parameter. Computational studies on other pyrazole derivatives have shown that different orientations can exist, with the syn and anti conformations being the most common. researchgate.net The ethyl group at the N1 position of the pyrazole ring and the ethyl group of the propanone moiety will also have preferred staggered conformations to minimize steric hindrance.

A potential energy surface scan for the rotation around the C-C bond between the pyrazole and the carbonyl group would likely reveal two main low-energy conformations. The relative energies of these conformers would be influenced by a balance of steric repulsion between the substituents and potential weak intramolecular interactions. For instance, in a related compound, 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone, the dihedral angle between the pyrazole group and the central planar group is quite small, indicating a preference for a near-planar arrangement. nih.gov

Table 1: Predicted Torsion Angles for Low-Energy Conformers of a Pyrazole Ketone Analogue

Torsion AngleConformer 1 (Predicted)Conformer 2 (Predicted)
N1-C5-C(O)-C(Et)~0° (syn-periplanar)~180° (anti-periplanar)
C5-C(O)-C(Et)-CH3~60° (gauche)~180° (anti)

Note: This table is illustrative and based on general principles of conformational analysis for similar ketones. Specific values for this compound would require dedicated computational studies.

Characterization of Noncovalent Interactions, including Van der Waals and Hydrogen Bonding

Noncovalent interactions play a crucial role in the supramolecular chemistry of pyrazole derivatives, influencing their crystal packing and interactions with biological macromolecules. nih.gov For this compound, both intramolecular and intermolecular noncovalent interactions are of interest.

Intramolecular Interactions: While the molecule lacks strong hydrogen bond donors to interact with the carbonyl oxygen or the pyrazole nitrogens, weak C-H···O and C-H···N interactions may exist, contributing to the stability of certain conformers. The ethyl groups introduce flexibility, and their protons can potentially engage in these weak interactions.

Intermolecular Interactions: In the solid state, pyrazole derivatives are known to form various non-covalent interactions. nih.gov For the title compound, the following interactions are anticipated:

Hydrogen Bonding: Although the N-H of the pyrazole ring is substituted with an ethyl group, the pyrazole nitrogen atoms can still act as hydrogen bond acceptors. In the presence of suitable donors in a crystal lattice (e.g., from a co-former or solvent), N···H-X bonds could form.

Van der Waals Forces: These are ubiquitous and will be significant in the crystal packing, arising from interactions between the alkyl chains and the aromatic pyrazole rings.

π-π Stacking: The pyrazole ring is an aromatic system capable of engaging in π-π stacking interactions with other pyrazole rings in adjacent molecules. These interactions are common in the crystal structures of pyrazole-containing compounds. acs.org

C-H···π Interactions: The protons of the ethyl groups can interact with the π-system of the pyrazole ring of a neighboring molecule, further stabilizing the crystal structure.

Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are often employed to visualize and quantify these interactions in related systems. nih.gov These analyses can reveal the presence of weak van der Waals forces, hydrogen bonds, and repulsive steric contacts. nih.gov

Table 2: Potential Noncovalent Interactions in the Solid State

Interaction TypeDonorAcceptor
Hydrogen BondingSolvent/Co-formerPyrazole Nitrogen
π-π StackingPyrazole RingPyrazole Ring
C-H···πEthyl C-HPyrazole Ring
Van der WaalsAlkyl chains, Pyrazole ringAlkyl chains, Pyrazole ring

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ijpbs.com This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound. Pyrazole derivatives have been extensively studied as inhibitors of various enzymes, and docking studies provide insights into their binding modes. researchgate.netnih.gov

For a hypothetical docking study of this compound, a target protein would first be selected based on the known biological activities of similar pyrazole ketones. For instance, many pyrazole derivatives are known to inhibit kinases or cyclooxygenase (COX) enzymes. researchgate.net The docking procedure would involve preparing the 3D structure of the ligand and the receptor, and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the active site of the receptor.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl groups and the pyrazole ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-Stacking: The pyrazole ring can engage in π-π or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In docking studies of other pyrazole derivatives, it has been observed that the pyrazole core often acts as a crucial scaffold for establishing key interactions within the receptor's active site. nih.gov For example, in a study of ferrocenyl-substituted pyrazole, docking against DNA gyrase revealed hydrogen bonding and pi-alkyl interactions with key amino acid residues. nih.gov

Table 3: Representative Molecular Docking Data for a Pyrazole Derivative with a Protein Target

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Ferrocenyl-substituted pyrazoleDNA gyrase (PDB: 6QX2)-9.6Alanine, Asparagine, Leucine
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivativeTubulinNot specifiedColchicine-binding site

Note: This table presents data from studies on related pyrazole derivatives to illustrate the type of information obtained from molecular docking. nih.govresearchgate.net The binding affinity and interacting residues for this compound would be specific to the chosen target protein.

Reactivity and Derivatization of 1 1 Ethyl 1h Pyrazol 4 Yl Propan 1 One

The chemical reactivity of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one is primarily dictated by two reactive centers: the propanoyl group's carbonyl carbon and the pyrazole (B372694) ring's aromatic system. These sites allow for a variety of chemical transformations, leading to a diverse range of derivatives.

Transformations of the Carbonyl Group

The carbonyl group in pyrazole ketones undergoes typical reactions characteristic of ketones, including reduction and condensation reactions.

Reduction Reactions: The ketone functionality can be reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this transformation. libretexts.orgchemguide.co.uk The reduction of the propan-1-one group in this compound would yield 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol. Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. youtube.com This conversion is a fundamental step in creating chiral centers and modifying the electronic and steric profile of the molecule for further derivatization. wikipedia.org

Condensation Reactions: The carbonyl group is also a key participant in carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation: This reaction involves the carbonyl group (of a ketone or aldehyde) reacting with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.org For instance, pyrazole-4-carbaldehydes, which are structurally analogous to the target ketone, undergo Knoevenagel condensation to produce substituted alkenes. researchgate.net This pathway is a standard method for synthesizing α,β-unsaturated compounds. researchgate.netrsc.org

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate. sigmaaldrich.com This reaction allows for the dimerization of ketones or their reaction with other carbonyl compounds, expanding the molecular framework. libretexts.org

Table 1: Key Transformations of the Carbonyl Group
Reaction TypeReagents/ConditionsProduct Type
Reduction NaBH₄ or LiAlH₄Secondary Alcohol
Knoevenagel Condensation Active Methylene Compound (e.g., malononitrile), Base (e.g., piperidine, ammonium (B1175870) carbonate)α,β-Unsaturated Derivative
Aldol Condensation Base or Acid Catalystβ-Hydroxy Ketone (or its dehydrated product)

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com In unsubstituted pyrazole, the C4 position is the most susceptible to electrophilic attack. However, in this compound, the C4 position is already occupied by the propanoyl group. This acyl group is electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic substitution. libretexts.org Any subsequent electrophilic attack would be directed to the C5 position, though the reaction would be significantly slower than on an unsubstituted pyrazole.

Reactivity of the N-H pyrazole: While the target molecule is N-ethylated, it is worth noting that N-unsubstituted pyrazoles possess a Brønsted acidic NH group. This group can be deprotonated to form a pyrazolate anion, which enhances the ring's nucleophilicity and facilitates reactions. mdpi.com The N-ethyl group in the title compound precludes this type of reactivity but is a result of a common derivatization strategy.

Formation of Novel Derivatives

The dual reactivity of the pyrazole ketone scaffold makes it a valuable starting material for synthesizing novel compounds with tailored properties.

Synthesis of Metal Complexes and Coordination Compounds

Pyrazole derivatives are well-established ligands in coordination chemistry. mdpi.com 4-Acylpyrazolones, which are structurally related to this compound, act as bidentate ligands, coordinating to metal ions through one of the pyrazole's ring nitrogens and the carbonyl oxygen atom. acs.orgnih.gov This chelation forms stable complexes with a variety of transition metals, lanthanides, and main group elements.

Research has shown the synthesis of numerous metal complexes with 4-acylpyrazolone derivatives, including:

Copper(II) and Manganese(III) Complexes: A 4-acylpyrazolone derivative was used to synthesize mono- and dinuclear copper(II) and manganese(III) complexes. rsc.org

Cadmium(II) Complexes: Cadmium(II) complexes with a 4-acyl pyrazolone (B3327878) derivative and co-ligands like 2,2′-bipyridine and 1,10-phenanthroline (B135089) have been synthesized and characterized, showing mononuclear octahedral geometry. rsc.org

Mixed Ligand Copper(II) Complexes: A novel copper(II) complex with a 4-acylpyrazolone derivative and 1,10-phenanthroline as a co-ligand has been reported to induce apoptosis in liver cancer cells. nih.gov

These studies demonstrate that the 4-acylpyrazole framework readily forms coordination compounds where the metal center is chelated by the pyrazole N2 and the carbonyl oxygen, often resulting in square planar, square pyramidal, or octahedral geometries depending on the metal and the presence of other ligands. rsc.orgnih.gov

Table 2: Examples of Metal Complexes with 4-Acylpyrazole-Type Ligands
Metal IonLigand TypeResulting GeometryReference
Copper(II)4-AcylpyrazoloneTetra-coordinated quadrilateral plane, Square pyramid rsc.org
Manganese(III)4-AcylpyrazoloneDistorted octahedral rsc.org
Cadmium(II)4-Acylpyrazolone with co-ligandsMononuclear octahedral rsc.org
Copper(II)4-Acylpyrazolone with co-ligandsDistorted octahedron, Square pyramid nih.gov

Derivatization for Potential Biological Activity Enhancement

Pyrazole ketones are key intermediates in the synthesis of more complex heterocyclic systems with enhanced biological activity. A prominent strategy is the construction of fused-ring systems.

Synthesis of Pyrano[2,3-c]pyrazoles: A widely used approach is the multicomponent reaction to synthesize pyrano[2,3-c]pyrazoles. This is often a one-pot synthesis involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine (B178648). rsc.orgtandfonline.com The pyrazole ketone core is effectively formed in situ from the β-ketoester and hydrazine, which then undergoes a Knoevenagel condensation with the aldehyde and a Michael addition with malononitrile, followed by cyclization to yield the final fused pyranopyrazole structure. researchgate.netthieme-connect.comsciensage.info These compounds are of significant interest due to their diverse pharmacological activities. beilstein-journals.org

Synthesis of Fused Pyrazoles: Tandem reactions can also be employed to create fused pyrazole systems. For example, the reaction of 3-formylchromones with 5-aminopyrazoles can lead to complex chromone-fused pyrazoles. nih.gov Similarly, reacting N1-substituted 4-acyl-3-pyrazolones with reagents like epichlorohydrin (B41342) followed by amines leads to derivatives with potential as multidrug resistance (MDR) modulators. acs.orgnih.gov These synthetic strategies highlight the utility of the pyrazole ketone skeleton as a building block for creating libraries of compounds for biological screening.

Applications and Broader Research Significance of Pyrazole Ketone Compounds

Role in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazole (B372694) ring make these compounds excellent ligands for coordinating with metal ions. google.commdpi.comnih.gov This has established pyrazole derivatives as a cornerstone in the design of catalysts for a multitude of chemical transformations.

Pyrazole and its derivatives are recognized as exceptional chelating agents for transition metals. google.com The flexible design, enabled by the straightforward synthesis of the pyrazole ring, allows for the creation of a wide variety of ligands. mdpi.com Specifically, pyrazole ketones and related structures like dipyrazolylmethanes are considered promising ligands for metal complex catalysis. mdpi.comnih.gov

The design of these ligands is crucial for their catalytic function. Key attributes include:

Versatile Coordination Modes: Pyrazoles can coordinate to metals as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands, which allows for the construction of polynuclear complexes. mdpi.comfigshare.com

Tunable Properties: The steric and electronic properties of the resulting metal complexes can be finely tuned by modifying substituents on the pyrazole ring. mdpi.com This control is essential for optimizing catalytic activity and selectivity.

Enhanced Electrophilicity: The relatively weak electron-donating ability of the pyrazole motif can increase the electrophilicity of the coordinated metal center, which is often beneficial for catalytic transformations. mdpi.com

Researchers have successfully used pyrazole-based ligands to create complexes with metals like ruthenium, copper, palladium, and iron for various catalytic applications, including oxidation-aromatization and C-C coupling reactions. google.commdpi.commdpi.com For instance, a compound synthesized from 1-phenylprop-2-yn-1-one (B1213515) and pyrazole, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, is noted as a prospective tripodal ligand for coordination chemistry and catalysis. mdpi.comnih.gov

The catalytic activity of pyrazole-based metal complexes extends to polymerization reactions. Complexes derived from dipyrazolyl chelate ligands have been identified as active catalysts in polymerization processes. mdpi.comnih.gov The ability of pyrazolyl metal complexes to catalyze olefin and acetylene (B1199291) oligomerization and polymerization highlights their industrial relevance. mdpi.com

Furthermore, research has demonstrated the synthesis of high-molecular-weight polymers based on pyrazole structures, which exhibit properties like fluorescence and high thermal stability. nih.gov

Biological and Agro-Chemical Activity

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework in a wide range of pharmacologically active compounds. researchgate.netnih.gov The addition of a ketone group and other functionalities can lead to potent biological and agrochemical effects.

Pyrazole derivatives are well-known for their significant antimicrobial activity. wikipedia.orgnih.govresearchgate.net Numerous studies have focused on synthesizing novel pyrazole compounds, including ketones and their derivatives, and evaluating their efficacy against a spectrum of pathogens. nih.gov

The antimicrobial action of these compounds can vary based on their specific structure and the target microorganism. nih.gov Some pyrazole derivatives have demonstrated remarkable potency, occasionally exceeding that of established antimicrobial drugs. For example, certain novel pyrazole analogues have shown exceptional activity against Escherichia coli and Streptococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values lower than the standard drug Ciprofloxacin. Similarly, specific ethyl pyrazole carboxylates have exhibited potent antifungal activity, proving more effective than fluconazole (B54011) against Candida parapsilosis.

Table 1: Examples of Antimicrobial Activity in Pyrazole Derivatives

Compound TypeTarget MicroorganismActivity Metric (MIC)Reference StandardFinding
Pyrazole derivative (Compound 3)Escherichia coli (Gram-negative)0.25 µg/mLCiprofloxacin (0.5 µg/mL)The synthesized compound was found to be exceedingly active compared to the standard.
Pyrazole derivative (Compound 4)Streptococcus epidermidis (Gram-positive)0.25 µg/mLCiprofloxacin (4 µg/mL)The synthesized compound was highly active and matched up with the standard.
Pyrazole derivative (Compound 2)Aspergillus niger (Fungus)1 µg/mLClotrimazoleThe compound showed high antifungal activity proportionate to the standard.
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16)Candida parapsilosis (Fungus)0.015 µmol/mLFluconazole (0.020 µmol/mL)The synthesized compound was more active than the reference drug.
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)E. coli, P. aeruginosa0.038, 0.067 µmol/mLAmpicillinThe compound was found to be nearly as active as ampicillin.

In the field of agrochemicals, pyrazole aromatic ketones have emerged as a promising class of herbicides. A significant portion of this research focuses on their ability to inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key target for herbicide development because its inhibition disrupts essential biochemical pathways in weeds.

Studies have shown that certain pyrazole aromatic ketone analogues exhibit excellent herbicidal activity against a variety of broadleaf weeds, such as Chenopodium serotinum and Stellaria media, at low application rates. Furthermore, some of these compounds have demonstrated good crop selectivity, a crucial trait for a commercially viable herbicide. However, not all pyrazole ketones show high efficacy; one study reported low herbicidal activity against six weed species compared to the commercial HPPD herbicide topramezone.

Table 2: Herbicidal Activity of Pyrazole Aromatic Ketone Analogs

Compound ClassTarget WeedsApplication RateFinding
Pyrazole Aromatic Ketone AnalogsChenopodium serotinum, Stellaria media, Brassica juncea37.5 g/haSeveral synthesized compounds displayed excellent herbicidal activity against these weeds.
Pyrazole Aromatic Ketone AnalogsWheat, Maize, Rice150 g/haSeveral compounds exhibited good crop selectivity for these major crops.
Pyrazole Ketone DerivativesSix unspecified weed species150 g/haThe compounds exhibited low herbicidal activity, which was weaker than the commercial herbicide topramezone.

The biological activity of pyrazole compounds is often rooted in their ability to inhibit specific enzymes. Beyond their use as HPPD inhibitors in agriculture, pyrazole derivatives are widely investigated as inhibitors of protein kinases and other enzymes crucial in human disease. researchgate.net

Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a key mediator in the signaling pathways of various immune cells and is a promising target for treating inflammatory disorders and certain cancers. Research has led to the design and synthesis of pyrazole-containing compounds, such as pyrazolopyrimidine and pyrazolopyrazine derivatives, as potent Syk inhibitors. One study identified a pyrazolopyrazine derivative (compound 6h) that showed promising Syk inhibition in both enzymatic and cell-based assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for antiparasitic, antiviral, and immunosuppressive drugs. wikipedia.org Pyrazole-based compounds have been successfully developed as inhibitors of DHODH. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives were identified as potent inhibitors of human DHODH. In some cases, ketone-containing pyrazoles served as intermediates in the synthesis of these potent inhibitors. Research has also shown that some pyrazole derivatives are selective for the Plasmodium falciparum DHODH enzyme, making them potential antimalarial agents.

Antiproliferative Activity in in vitro Cell Line Models

Pyrazole derivatives are extensively investigated for their potential as anticancer agents due to their ability to inhibit the proliferation of cancer cells. nih.gov The pyrazole scaffold is a key component in several approved drugs and clinical candidates, and its derivatives, including pyrazole ketones, have shown significant antiproliferative effects across a range of human cancer cell lines. nih.govnih.gov

Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis by targeting various cellular pathways. For instance, Wang et al. synthesized novel benzimidazole-grafted benzene (B151609) sulfonamide-pyrazole hybrids, with some compounds showing potent antiproliferative activity against A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC₅₀ values as low as 0.15 µM. nih.gov These compounds were found to inhibit tubulin polymerization. nih.gov Similarly, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited high antiproliferative activity against 15 different cancer cell lines, with one compound showing IC₅₀ values ranging from 0.03 to 6.561 µM and inducing G2/M phase arrest in cancer cells. nih.gov

Other studies have focused on pyrazole hybrids as kinase inhibitors. Benarjee et al. developed 1,4-benzoxazine-pyrazole hybrids that showed potent cytotoxicity against MCF-7, A549, HeLa, and PC3 (prostate) cancer cell lines with IC₅₀ values between 2.82 and 6.28 µM, acting as EGFR inhibitors. nih.gov Another study identified pyrazole-based compounds as potent inhibitors of haspin kinase, a promising anticancer target, with IC₅₀ values of 1.7 and 3.6 µM in HCT116 (colon) and HeLa cells, respectively. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected pyrazole derivatives against various human cancer cell lines.

Compound TypeCell LineCancer TypeIC₅₀ (µM)Reference
Benzimidazole-pyrazole hybrid (Compound 7)A549Lung0.15 nih.gov
Benzimidazole-pyrazole hybrid (Compound 7)HeLaCervical0.33 nih.gov
Benzimidazole-pyrazole hybrid (Compound 7)MCF-7Breast0.21 nih.gov
1,4-Benzoxazine-pyrazole hybrid (Compound 22)MCF-7Breast2.82 nih.gov
1,4-Benzoxazine-pyrazole hybrid (Compound 23)A549Lung5.14 nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (Compound 49)HT-29Colon<6.561 nih.gov
Pyrazolo[4,3-f]quinoline derivative (Compound 48)HCT116Colon1.7 nih.gov
Pyrazolo[4,3-f]quinoline derivative (Compound 48)HeLaCervical3.6 nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivative (Compound 263)HCT116Colon1.1 nih.gov
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivative (Compound 263)Huh7Liver1.6 nih.gov

Antiviral Effects

The structural diversity of pyrazole derivatives has made them a focal point in the search for novel antiviral agents. nih.govresearchgate.net These compounds have demonstrated efficacy against a broad spectrum of viruses, including both DNA and RNA viruses. nih.govrsc.org

Recent studies have highlighted the potential of pyrazole-based compounds against coronaviruses. A 2024 study investigated hydroxyquinoline-pyrazole candidates against SARS-CoV-2, MERS-CoV, and HCoV-229E, finding that the compounds exhibited potent inhibition of these viruses, suggesting they could act as selective antiviral agents. rsc.org The antiviral mechanism appeared to be multifaceted, involving the inhibition of viral adsorption, a direct virucidal effect, and the inhibition of viral replication. rsc.org

Pyrazole derivatives have also been evaluated against other significant viral pathogens. For example, a series of 4-substituted pyrazole derivatives were synthesized and tested against Newcastle disease virus (NDV), a major threat to the poultry industry. nih.gov Two compounds, a hydrazone and a thiazolidinedione derivative, provided 100% protection against NDV in embryonated chicken eggs. nih.gov Another study identified an N-acetyl 4,5-dihydropyrazole derivative as being active against the vaccinia virus in HEL cell cultures, with a 50% effective concentration (EC₅₀) of 7 µg/ml. nih.gov Furthermore, a pyrazole derivative was identified as an inhibitor of the Chikungunya virus (ChikV), with a 50% inhibitory concentration (IC₅₀) of 14.15 µM. eurekaselect.com

The table below presents findings on the antiviral activity of selected pyrazole compounds.

Compound TypeVirusAssay/ModelActivity MetricReference
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPlaque Reduction Assay (Vero E6 cells)Potent Inhibition rsc.org
Pyrazole-hydrazone derivative (Compound 6)Newcastle Disease Virus (NDV)Embryonated Chicken Eggs100% Protection nih.gov
Pyrazole-thiazolidinedione derivative (Compound 9)Newcastle Disease Virus (NDV)Embryonated Chicken Eggs100% Protection nih.gov
N-acetyl 4,5-dihydropyrazole (Compound 7)Vaccinia virus (Lederle strain)HEL Cell CultureEC₅₀ = 7 µg/ml nih.gov
1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative (Compound 11)Chikungunya virus (ChikV)Cytopathic Effect Reduction AssayIC₅₀ = 14.15 µM eurekaselect.com

Development of Chemical Probes and Research Tools

The unique structural and electronic properties of pyrazoles make them excellent scaffolds for the development of chemical probes and research tools, particularly in the field of bioimaging. nih.gov Fluorescent pyrazole derivatives are used for the real-time monitoring of biological processes in living cells and tissues. nih.gov Their good membrane permeability, biocompatibility, and synthetic versatility allow for the creation of probes that can target specific subcellular structures or detect ions and small molecules. nih.gov

Researchers design these probes by incorporating electron-donating groups or highly conjugated substituents into the pyrazole structure to enhance their fluorescent properties. nih.gov For example, pyrazole-based probes have been developed to detect human nitroreductase (NRD), an enzyme often overexpressed in tumor cells. nih.gov These probes are initially non-fluorescent but become highly fluorescent upon reduction by NRD, allowing for the specific imaging of hypoxic tumor environments. nih.gov The N-donor character of the pyrazole ring also makes it an ideal framework for designing probes for cation detection. nih.gov

Role as Intermediates in Industrial and Pharmaceutical Synthesis

Pyrazole ketones and related derivatives are fundamental intermediates in organic synthesis, providing access to a vast range of more complex molecules. mdpi.comslideshare.net Their synthesis is often straightforward, commonly achieved through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents (like acetylenic ketones or vinyl ketones) with hydrazine (B178648) derivatives. nih.govmdpi.com

These compounds serve as key building blocks for pharmaceuticals, agrochemicals, and materials. sid.irchemscene.com The reactivity at both the pyrazole ring and the ketone functional group allows for subsequent chemical transformations. For instance, the Vilsmeier-Haack reaction on hydrazones of ethyl or propyl ketones can yield substituted pyrazoles, which are valuable precursors for more complex structures. sid.ir The ketone moiety can be readily transformed into other functional groups, while the pyrazole ring can undergo N-alkylation or substitution reactions, enabling the construction of large chemical libraries for drug discovery and other applications. researchgate.netnih.gov The synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones and arylhydrazines is a one-pot process that highlights the efficiency of using these intermediates. nih.gov Their importance is underscored by the continuous development of new synthetic methodologies to produce functionally diverse pyrazole derivatives. mdpi.comorganic-chemistry.org

Q & A

Q. What are the standard synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, a modified procedure from pyrazole derivatives involves refluxing precursors (e.g., ethyl pyrazole intermediates) with ketone-forming agents in xylene or toluene under anhydrous conditions . Optimization strategies include:
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yield compared to xylene.
  • Temperature control : Maintaining 80–100°C avoids decomposition of thermally sensitive intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended .

Table 1 : Comparative Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Xylene reflux659524 hr, chloranil
DMF, ZnCl₂ catalysis789712 hr, 90°C

Q. How can NMR and IR spectroscopy reliably characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and pyrazole protons (δ 7.8–8.1 ppm, singlet). The ketone carbonyl (C=O) does not protonate but influences neighboring shifts .
  • ¹³C NMR : The carbonyl carbon appears at δ 205–210 ppm. Pyrazole carbons resonate at δ 140–150 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1550–1600 cm⁻¹ .
    Cross-validate with X-ray crystallography if single crystals are obtainable (see SHELX protocols in ).

Q. What are common purity challenges, and how are they addressed?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities like unreacted pyrazole precursors .
  • Recrystallization : Methanol/water mixtures (7:3 v/v) effectively remove polar byproducts .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability and absence of solvent residues .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates:
  • HOMO-LUMO gaps : Predicts reactivity (narrow gaps ≈ higher reactivity).
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites on the pyrazole ring .
  • Wavefunction analysis (Multiwfn) : Visualizes electron localization (ELF) and bond order trends .

Table 2 : DFT Parameters vs. Experimental Data

PropertyDFT ValueExperimental ValueDeviation (%)
C=O bond length (Å)1.221.210.8
HOMO-LUMO gap (eV)4.5

Q. How to resolve contradictions in reported spectral data for derivatives?

  • Methodological Answer :
  • Cross-technique validation : Combine X-ray diffraction (SHELX refinement ) with solid-state NMR to resolve crystal packing vs. solution-state discrepancies.
  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility .

Q. What advanced strategies enable regioselective functionalization of the pyrazole ring?

  • Methodological Answer :
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrazole N-ethyl group, enabling selective C-3 or C-5 substitution .
  • Transition-metal catalysis : Pd-catalyzed Suzuki coupling for aryl group introduction at C-4 .
  • Protection/deprotection : Temporarily protect the ketone with ethylene glycol to avoid side reactions .

Q. How to design a structure-activity relationship (SAR) study for biological applications?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varied substituents (e.g., methyl, fluorine) at the pyrazole C-3 or ketone position .
  • Assay design : Test against bacterial strains (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Specialized Technical Challenges

Q. What crystallography challenges arise with this compound, and how are they mitigated?

  • Methodological Answer :
  • Crystal growth : Slow evaporation from ethyl acetate/hexane (1:1) yields suitable single crystals .
  • Disorder modeling : Use SHELXL-2018 to refine disordered ethyl or ketone groups with split positions .
  • Twinned data : Apply HKL-3000 to process twinned datasets and improve R-factors .

Q. How to analyze redox behavior involving the ketone moiety?

  • Methodological Answer :
  • Cyclic voltammetry : Use a glassy carbon electrode in acetonitrile (0.1 M TBAPF₆) to detect reduction peaks near −1.2 V (vs. Ag/AgCl) .
  • Controlled-potential electrolysis : Couple with in-situ FTIR to identify reduction products (e.g., secondary alcohol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.